(E)-dimethyl 5-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)isophthalate
Description
Properties
IUPAC Name |
dimethyl 5-[[(E)-2-cyano-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]ethenyl]amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c1-16(2)9-17-5-7-18(8-6-17)23-15-34-24(29-23)21(13-27)14-28-22-11-19(25(30)32-3)10-20(12-22)26(31)33-4/h5-8,10-12,14-16,28H,9H2,1-4H3/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSJBHJCKWLWER-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-Dimethyl 5-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)isophthalate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article explores the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview of its effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 402.5 g/mol. The compound features a thiazole moiety, which is often associated with diverse biological activities.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 2-aminothiazole have shown potent anticancer properties, with some studies reporting IC50 values as low as 0.06 µM against non-small cell lung cancer cells (NCI-H522) and other types including breast and colon cancers .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 1 | NCI-H522 (lung cancer) | 0.06 | High cytotoxicity |
| Compound 2 | MCF7 (breast cancer) | 0.1 | Moderate cytotoxicity |
| Compound 3 | HT29 (colon cancer) | 2.5 | Low cytotoxicity |
The presence of substituents on the thiazole ring significantly influences the anticancer activity, suggesting that structural modifications can enhance potency.
Antioxidant Properties
Thiazole-based compounds also demonstrate notable antioxidant activity. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress markers in various biological systems. For example, one study highlighted the ability of thiazole derivatives to protect against oxidative damage in liver tissues .
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis: Evidence suggests that certain thiazole derivatives can trigger programmed cell death in malignant cells.
- Antioxidant Mechanisms: By scavenging reactive oxygen species (ROS), these compounds help mitigate cellular damage.
Case Studies
- Study on Cytotoxicity : A recent study assessed the cytotoxic effects of various thiazole derivatives on human liver hepatocellular carcinoma (HepG2) cells, revealing significant dose-dependent responses with certain derivatives exhibiting over 70% inhibition at high concentrations.
- Antioxidant Efficacy : Another investigation evaluated the antioxidant capacity of thiazole derivatives using DPPH and ABTS assays, demonstrating that specific modifications to the thiazole structure enhanced radical scavenging activity.
Comparison with Similar Compounds
Structural and Electronic Features
Table 1: Key Structural Features of Comparable Thiazole Derivatives
Key Observations :
- Planarity vs.
- Electronic Effects: The cyano group in the target compound may enhance electrophilicity at the vinylamino linker, similar to the nitro group in Compound 40 . However, the nitro group’s stronger electron withdrawal could lead to higher reactivity in nucleophilic environments.
- Solubility and Bioavailability : The dimethyl isophthalate moiety in the target compound likely improves aqueous solubility compared to lipophilic derivatives like those in , which rely on carbamates for membrane permeability .
Pharmacological Implications (Inferred)
- Thiazole Derivatives in Oncology: Compounds with isobutylphenyl groups (as in the target) often target hydrophobic pockets in kinases, while nitro/cyano groups may modulate enzyme inhibition .
- Metabolic Stability : The ester groups in the target compound may undergo hydrolysis in vivo, unlike the stable carbamates in derivatives, which could prolong half-life .
Q & A
What are the optimal synthetic conditions for preparing (E)-dimethyl 5-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)isophthalate?
Basic Research Question
The synthesis of this compound requires careful optimization of reaction parameters. Key steps include:
- Cyano-vinyl linkage formation : Refluxing in acetic acid with sodium acetate as a catalyst (commonly used for analogous thiazole derivatives) to promote condensation .
- Thiazole ring functionalization : Halogenation or alkylation at the 4-isobutylphenyl group under controlled temperatures (e.g., 60–80°C) to avoid side reactions .
- Esterification : Use of dimethyl sulfate in anhydrous dimethylformamide (DMF) to ensure complete esterification of the isophthalate moiety .
Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm yield via gravimetric analysis .
How can spectroscopic methods resolve structural ambiguities in this compound?
Basic Research Question
A multi-technique approach is critical:
- NMR : Compare H and C NMR shifts of the thiazole (δ 7.2–7.8 ppm for aromatic protons) and cyano-vinyl groups (δ 5.5–6.5 ppm for vinyl protons) to reference data for similar thiazole derivatives .
- IR : Confirm the presence of ester carbonyl (C=O stretch at ~1720 cm) and cyano groups (C≡N stretch at ~2220 cm) .
- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns of the brominated intermediates (if applicable) .
What computational strategies predict the biological activity of this compound?
Advanced Research Question
Molecular docking and dynamics simulations are essential:
- Target Selection : Prioritize kinases or viral proteases (e.g., SARS-CoV-2 M) based on structural similarities to thiazole-containing inhibitors .
- Docking Workflow : Use AutoDock Vina with flexible ligand sampling and AMBER force fields to account for the compound’s conformational flexibility .
- Validation : Compare binding affinities with known inhibitors (e.g., remdesivir for viral targets) and validate via MM-PBSA free-energy calculations .
How to address contradictory spectral data during characterization?
Advanced Research Question
Contradictions often arise from isomerism or impurities:
- Isomer Identification : Use 2D NMR (COSY, NOESY) to distinguish E/Z isomers in the vinyl linkage. The E-configuration typically shows NOE correlations between the cyano group and thiazole protons .
- Impurity Profiling : Employ preparative TLC or column chromatography (silica gel, ethyl acetate/hexane) to isolate byproducts, followed by LC-MS to identify degradation pathways .
What experimental designs evaluate the environmental stability of this compound?
Advanced Research Question
Follow ecotoxicology frameworks:
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C and 50°C, monitoring degradation via UV-Vis spectroscopy (λ = 270 nm for thiazole absorbance) .
- Photolysis : Expose to UV light (254 nm) in a solar simulator, analyzing photoproducts using GC-MS .
- Biotic Degradation : Use OECD 301B guidelines with activated sludge to assess microbial breakdown .
How to elucidate the reaction mechanism for forming the vinylamino linkage?
Advanced Research Question
Mechanistic studies require kinetic and isotopic labeling:
- Kinetic Profiling : Monitor reaction progress via in-situ IR to track cyano group consumption .
- Isotopic Labeling : Synthesize N-labeled intermediates to confirm nucleophilic attack by the amino group on the α,β-unsaturated nitrile .
- DFT Calculations : Use Gaussian09 to model transition states and identify rate-limiting steps (e.g., imine formation vs. cyclization) .
How do polymorphic forms affect the compound’s bioactivity?
Advanced Research Question
Polymorph screening and characterization:
- Crystallization : Recrystallize from DMF/water or ethanol/acetone mixtures to isolate polymorphs .
- PXRD and DSC : Compare diffraction patterns and melting points to link crystal packing (e.g., π-π stacking of thiazole rings) to solubility and dissolution rates .
- Bioactivity Assays : Test polymorphs in cell-based assays (e.g., IC in cancer lines) to correlate bioavailability with crystal structure .
Which in silico models predict pharmacokinetic properties?
Advanced Research Question
Leverage ADMET prediction tools:
- Absorption : SwissADME to estimate LogP (target: 2–4 for optimal permeability) and P-gp substrate likelihood .
- Metabolism : Use GLORY meta-server to identify potential CYP450 oxidation sites (e.g., methyl groups on the isophthalate) .
- Toxicity : ProTox-II to screen for hepatotoxicity risks based on structural alerts (e.g., thiazole-related idiosyncratic reactions) .
How to control stereochemistry during vinylamino group formation?
Advanced Research Question
Stereocontrol strategies include:
- Chiral Catalysts : Employ Jacobsen’s thiourea catalysts for asymmetric addition to the nitrile .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor E-isomer formation via stabilization of transition-state dipoles .
- Temperature Modulation : Lower temperatures (0–5°C) reduce kinetic isomerization, preserving stereochemical integrity .
How to validate analytical methods for quantifying this compound in biological matrices?
Advanced Research Question
Follow ICH Q2(R1) guidelines:
- HPLC Validation : Optimize mobile phase (e.g., 0.1% TFA in acetonitrile/water) for peak symmetry (asymmetry factor < 1.2) and retention time consistency .
- LOQ/LOD : Determine via signal-to-noise ratios (S/N ≥ 10 for LOQ; S/N ≥ 3 for LOD) in spiked plasma samples .
- Matrix Effects : Assess ion suppression/enhancement in ESI-MS using post-column infusion studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
